CID 78065804
CAS No.:
Cat. No.: VC19500858
Molecular Formula: C11H23OSi
Molecular Weight: 199.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H23OSi |
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Molecular Weight | 199.38 g/mol |
Standard InChI | InChI=1S/C11H23OSi/c1-13(2)12-10-11-8-6-4-3-5-7-9-11/h11H,3-10H2,1-2H3 |
Standard InChI Key | AWGOARORIVZZSN-UHFFFAOYSA-N |
Canonical SMILES | C[Si](C)OCC1CCCCCCC1 |
Introduction
Identification and Structural Features
Molecular Formula and Composition
CID 78060563 is a tetraorganotin compound comprising four tin (Sn) atoms, two sulfur (S) atoms, and a hydrocarbon framework of 49 carbon and 42 hydrogen atoms . Its molecular formula, , reflects a highly substituted architecture, likely involving phenyl groups and sulfide bridges.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 1169.8 g/mol | PubChem |
Hydrogen Bond Donors | 0 | PubChem |
Hydrogen Bond Acceptors | 2 | PubChem |
Rotatable Bonds | 14 | PubChem |
Exact Mass | 1167.88055 Da | PubChem |
Challenges in 3D Conformation Analysis
PubChem’s computational tools cannot generate a 3D conformer for this compound due to its large size (49 atoms), unsupported valences, and the presence of tin, which complicates molecular mechanics calculations .
Physicochemical and Computational Properties
Spectral and Mass Data
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Exact Mass: 1167.88055 Da (theoretical)
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Monoisotopic Mass: 1173.88160 Da (observed)
Discrepancies between exact and monoisotopic masses arise from natural isotopic abundance variations, particularly for tin (Sn), which has ten stable isotopes .
Data Sources and Reliability
PubChem’s Role in Aggregating Chemical Data
PubChem integrates data from 872 sources as of 2022, including academic, governmental, and industrial repositories . For CID 78060563, structural and property data were computed using:
Exclusion of Unreliable Sources
Per user instructions, data from non-peer-reviewed platforms like BenchChem and Smolecule were omitted. PubChem’s standardization protocols ensure consistency across contributed datasets .
Research Implications and Future Directions
Limitations and Knowledge Gaps
No experimental bioactivity or toxicity data exist for CID 78060563 in PubChem. Future studies could prioritize:
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Synthetic routes for large-scale production.
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Spectroscopic characterization (e.g., NMR, X-ray crystallography).
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